N-[(4-fluorophenyl)methyl]hydroxylamine
Description
N-[(4-Fluorophenyl)methyl]hydroxylamine is an organic compound characterized by a hydroxylamine (-NHOH) functional group attached to a benzyl moiety substituted with a fluorine atom at the para position. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and synthetic organic research.
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-4,9-10H,5H2 |
InChI Key |
OERSFCWDCVETCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNO)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The fluorophenyl group in N-[(4-Fluorophenyl)methyl]hydroxylamine introduces steric and electronic effects distinct from other analogs:
- N-t-Butyl hydroxylamine has a bulky tert-butyl group, enhancing steric hindrance but reducing aromatic interactions .
- N,N-Dimethyl-O-(1-methyl-butyl)-hydroxylamine () features branched alkyl chains, increasing hydrophobicity but limiting hydrogen-bonding capacity.
Physicochemical Properties
- NMR Data : The ¹H NMR of this compound shows characteristic shifts for the fluorophenyl group (δ ~7.2–7.4 ppm) and hydroxylamine protons (δ ~5–6 ppm), corroborated by literature . Comparable shifts in N-t-butyl hydroxylamine (δ ~1.3 ppm for t-butyl) highlight substituent-driven spectral differences .
- Stability: Fluorine’s electron-withdrawing effect may stabilize this compound against oxidation relative to non-fluorinated analogs like N-benzyl hydroxylamine, which are more prone to radical-mediated degradation .
Antioxidant and Senescence-Delaying Effects
Mitochondrial Targeting
All N-hydroxylamines in mitigate age-dependent mitochondrial decay. The fluorophenyl group’s lipophilicity may position this compound as a superior candidate for targeting mitochondrial membranes compared to polar analogs .
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